molecular formula C9H9N3O2S B13527414 Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate

Cat. No.: B13527414
M. Wt: 223.25 g/mol
InChI Key: VKPCAMKRRKRZED-UHFFFAOYSA-N
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Description

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with methyl 2-bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially saturated imidazo[4,5-c]pyridine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.

    Benzimidazole: Contains a fused benzene and imidazole ring, showing different reactivity and applications.

Uniqueness

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for further functionalization. Its specific arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine core also contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-3H-imidazo[4,5-c]pyridin-1-yl)acetate

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-7-2-3-10-4-6(7)11-9(12)15/h2-4H,5H2,1H3,(H,11,15)

InChI Key

VKPCAMKRRKRZED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

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